(5-Chloro-3-formylthiophen-2-yl)boronic acid
Overview
Description
(5-Chloro-3-formylthiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a chloro group and a formyl group, along with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-formylthiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Chloro and Formyl Groups: The chloro group can be introduced via chlorination reactions, while the formyl group can be added through formylation reactions such as the Vilsmeier-Haack reaction.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-formylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: (5-Chloro-3-carboxythiophen-2-yl)boronic acid.
Reduction: (5-Chloro-3-hydroxymethylthiophen-2-yl)boronic acid.
Substitution: Various substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(5-Chloro-3-formylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Chloro-3-formylthiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The chloro and formyl groups contribute to its reactivity and ability to undergo further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-formylthiophen-2-yl)boronic acid: Similar structure but with a bromo group instead of a chloro group.
(5-Methyl-3-formylthiophen-2-yl)boronic acid: Similar structure but with a methyl group instead of a chloro group.
(5-Chloro-3-methylthiophen-2-yl)boronic acid: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
(5-Chloro-3-formylthiophen-2-yl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(5-chloro-3-formylthiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVEUCSVITXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Cl)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345526 | |
Record name | (5-Chloro-3-formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-87-0 | |
Record name | (5-Chloro-3-formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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